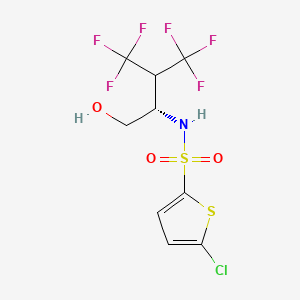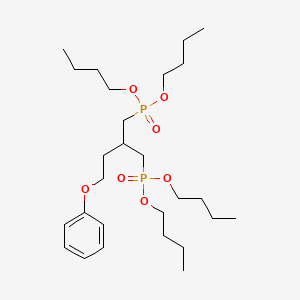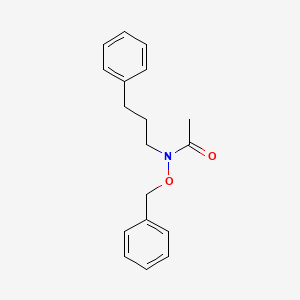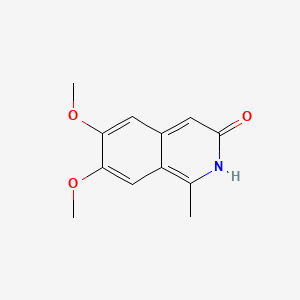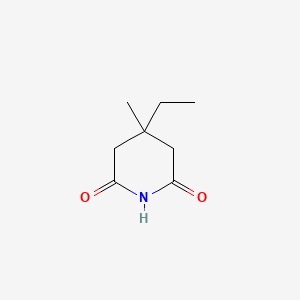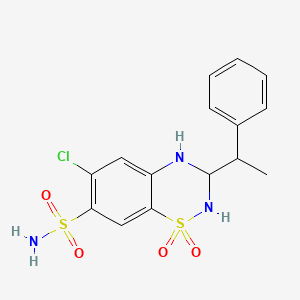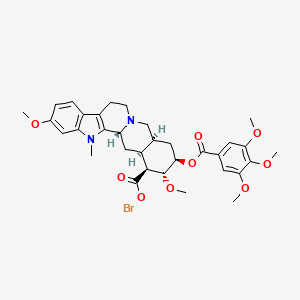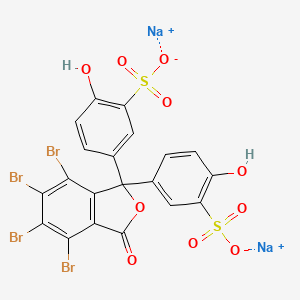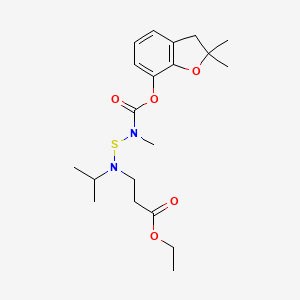
ベンフラカルブ
概要
説明
Benfuracarb is a broad-spectrum carbamate insecticide and nematicide. It is primarily used to control a variety of pests in crops such as maize, sugar beet, rice, and vegetables. Benfuracarb is known for its systemic and translocating action, which allows it to be absorbed quickly into plants and provide long-lasting protection against pests .
科学的研究の応用
Benfuracarb has several scientific research applications:
Agriculture: Used as an insecticide and nematicide to protect crops from pests.
Environmental Studies: Studied for its persistence and degradation in soil and water systems.
Toxicology: Investigated for its effects on non-target organisms, including aquatic life and beneficial insects .
作用機序
Target of Action
Benfuracarb is a broad-spectrum systemic carbamate insecticide and nematicide . It is highly effective against a wide range of pests, including stem borers, leaf folders, brown plant hoppers, rice gall midges, nematodes, beetles, thrips, aphids, diamond back moths, striped flea beetles, leaf miners, rust mites, and broad mites .
Mode of Action
Benfuracarb is an acetylcholinesterase (AChE) inhibitor . AChE is an enzyme that breaks down acetylcholine, a neurotransmitter, into choline and acetic acid. By inhibiting AChE, benfuracarb prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the postsynaptic neuron, causing paralysis and death in insects .
Biochemical Pathways
It is known that benfuracarb, like other carbamate insecticides, interferes with the normal functioning of the nervous system by inhibiting ache . This leads to an overstimulation of the nervous system, causing paralysis and death in insects .
Pharmacokinetics
Benfuracarb has a low aqueous solubility and is relatively volatile . It has a moderate mammalian toxicity with a low bioaccumulation potential .
Result of Action
The primary result of benfuracarb’s action is the death of the targeted pests. By inhibiting AChE, benfuracarb causes an overstimulation of the nervous system in insects, leading to paralysis and death .
Action Environment
Benfuracarb’s action can be influenced by various environmental factors. For instance, its volatility means that it can be lost to the atmosphere under certain conditions . Finally, its persistence in the environment can be influenced by factors such as temperature, moisture, and the presence of certain microorganisms .
生化学分析
Biochemical Properties
Benfuracarb interacts with various enzymes and proteins in biochemical reactions. The main metabolite of Benfuracarb is Carbofuran, which is more toxic than Benfuracarb itself . This interaction with enzymes and proteins leads to the inhibition of the nervous system in insects, causing their death .
Cellular Effects
The effects of Benfuracarb on cells are primarily due to its metabolite, Carbofuran. It influences cell function by disrupting normal cellular processes, particularly those related to the nervous system .
Molecular Mechanism
At the molecular level, Benfuracarb exerts its effects through its metabolite, Carbofuran. Carbofuran binds to and inhibits the activity of acetylcholinesterase, an enzyme crucial for nerve function. This inhibition disrupts nerve signal transmission, leading to the death of the insect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benfuracarb have been observed to change over time. It is known to degrade into Carbofuran, which is more toxic
Dosage Effects in Animal Models
The effects of Benfuracarb in animal models vary with dosage. High doses can lead to toxic effects, primarily due to the action of its metabolite, Carbofuran
Metabolic Pathways
Benfuracarb is involved in several metabolic pathways. It is metabolized into Carbofuran, which interacts with various enzymes and cofactors
準備方法
Synthetic Routes and Reaction Conditions: Benfuracarb is synthesized through a multi-step process involving the reaction of 2,3-dihydro-2,2-dimethylbenzofuran with various reagents. The key steps include:
Formation of the benzofuran ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the carbamate group: This step involves the reaction of the benzofuran derivative with carbamoyl chloride in the presence of a base.
Final assembly: The intermediate compounds are then reacted with ethyl isocyanate to form the final benfuracarb molecule
Industrial Production Methods: In industrial settings, benfuracarb is produced using high-performance liquid chromatography (HPLC) for purification. The process involves dissolving the sample in acetonitrile and separating the components on a reversed-phase column with acetonitrile and water as the mobile phase .
化学反応の分析
Types of Reactions: Benfuracarb undergoes several types of chemical reactions, including:
Oxidation: Benfuracarb can be oxidized to form various metabolites.
Hydrolysis: In the presence of water, benfuracarb can hydrolyze to form carbofuran and other degradation products.
Substitution: Benfuracarb can undergo substitution reactions, particularly at the carbamate group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products:
Oxidation: Produces oxidized metabolites.
Hydrolysis: Produces carbofuran and other degradation products.
Substitution: Produces substituted carbamate derivatives
類似化合物との比較
Carbofuran: Another carbamate insecticide with a similar mode of action.
Carbosulfan: A related compound used for similar purposes in agriculture.
Methomyl: Another carbamate insecticide with a different chemical structure but similar insecticidal properties
Uniqueness: Benfuracarb is unique due to its systemic and translocating action, which allows it to be absorbed quickly into plants and provide long-lasting protection. It is also effective against pests that have developed resistance to other insecticides .
特性
IUPAC Name |
ethyl 3-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5S/c1-7-25-17(23)11-12-22(14(2)3)28-21(6)19(24)26-16-10-8-9-15-13-20(4,5)27-18(15)16/h8-10,14H,7,11-13H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZBOYWSHKHDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C(C)C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041622 | |
| Record name | Benfuracarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82560-54-1 | |
| Record name | Benfuracarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82560-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benfuracarb [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082560541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benfuracarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Oxa-3-thia-2,4-diazadecanoic acid, 2-methyl-4-(1-methylethyl)-7-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENFURACARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/807671FRZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of benfuracarb?
A1: Benfuracarb acts as a pro-insecticide, meaning it requires bioactivation within the target organism to exert its toxic effects. It is metabolized into carbofuran, a potent cholinesterase inhibitor. [, ] Carbofuran binds to acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. [] This inhibition leads to an accumulation of acetylcholine in the synapses, causing overstimulation of the nervous system and ultimately leading to paralysis and death in insects. [, , ]
Q2: Does benfuracarb directly inhibit acetylcholinesterase?
A2: While benfuracarb can inhibit AChE, its direct inhibitory potency is very low compared to its metabolite, carbofuran. [] This suggests that the activation pathway, primarily involving cytochrome P450 enzymes, is crucial for benfuracarb to exert its insecticidal action. [, ]
Q3: What is the molecular formula and weight of benfuracarb?
A3: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of benfuracarb. For accurate information, consult the chemical's safety data sheet or a chemical database.
Q4: How stable is benfuracarb in different environments?
A5: Studies show that benfuracarb undergoes photolysis under ultraviolet light, breaking down into carbofuran and other metabolites. [] This degradation pathway is relevant in understanding the environmental fate and persistence of benfuracarb in the environment.
Q5: Can benfuracarb be formulated for controlled release?
A6: Yes, research demonstrates the feasibility of formulating benfuracarb into controlled-release granules. [] One method involves encapsulating benfuracarb within silica hollow microspheres, achieving sustained release over 30 days. [] This technology shows promise for improving the efficacy and reducing the environmental impact of benfuracarb applications.
Q6: How does the structure of benfuracarb relate to its insecticidal activity?
A7: Benfuracarb's structure, specifically the N-S bond linking the carbamate and benzofuran moieties, is crucial for its pro-insecticide nature. [, ] Cleavage of this bond, primarily by cytochrome P450 enzymes, generates the active metabolite carbofuran. [, ] Modifications to this bond or the benzofuran ring could significantly alter the insecticidal activity and metabolism of benfuracarb.
Q7: What are the challenges in formulating benfuracarb?
A8: Benfuracarb's susceptibility to degradation, particularly during the extraction and analysis of food samples, poses a challenge for accurate residue monitoring. [] Researchers addressed this by incorporating silver nitrate (AgNO3) into the extraction process to prevent the premature breakdown of benfuracarb into carbofuran. [, ]
Q8: How is benfuracarb metabolized in insects?
A9: Research on houseflies indicates that benfuracarb is rapidly metabolized, primarily into carbofuran. [] Further metabolic pathways involve oxidation at the 3-position of the carbofuran ring and its N-methyl group, leading to metabolites like 3-hydroxy-carbofuran, N-hydroxymethyl-carbofuran, and their conjugates. []
Q9: How is benfuracarb absorbed and translocated in plants?
A10: Studies show that plants readily absorb and translocate benfuracarb. [] Topical application on leaves leads to its movement throughout the plant, including the stem and roots. [] This systemic action contributes to the effectiveness of benfuracarb as a soil treatment against various plant pests. [, ]
Q10: What is the efficacy of benfuracarb against different insect species?
A11: Research demonstrates benfuracarb's effectiveness against a wide range of agricultural pests. Studies highlight its control of diamondback moths on brassicas, [] Lycoriella mali in mushroom cultivation, [] rice water weevils, [] and root-knot nematodes. [, , ] Its efficacy varies depending on the target species, application method, and environmental conditions.
Q11: Is there evidence of resistance development to benfuracarb in insect populations?
A12: Yes, studies in South Korea reveal that diamondback moth populations in cabbage fields have developed resistance to benfuracarb, along with other organophosphate and carbamate insecticides. [] This highlights the importance of resistance monitoring and the development of integrated pest management strategies to ensure the long-term effectiveness of benfuracarb.
Q12: What is known about the toxicity of benfuracarb to non-target organisms?
A12: While the provided abstracts focus on benfuracarb's insecticidal activity, it is crucial to consider its potential impact on non-target organisms. Specific studies on its ecotoxicological effects are needed to assess its overall safety profile.
Q13: What happens to benfuracarb in the environment after application?
A14: Benfuracarb applied to soil can undergo sorption and desorption processes, influencing its persistence and potential for leaching into groundwater. [] While research suggests a low risk of groundwater contamination due to its strong sorption to soil, further studies are needed to fully understand its environmental fate and potential long-term effects. [, ]
Q14: Are there alternative insecticides to benfuracarb?
A15: Research explores the efficacy of other insecticides, such as -cyhalothrin, for controlling pests like the oak longicorn beetle, which also affects mushroom cultivation. [] Evaluating the effectiveness, safety profiles, and environmental impacts of alternative insecticides is essential for developing sustainable pest management strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




